molecular formula C13H11N5O3 B8441065 2-(1H-6-indazolylamino)-6-methoxy-3-nitropyridine

2-(1H-6-indazolylamino)-6-methoxy-3-nitropyridine

Cat. No. B8441065
M. Wt: 285.26 g/mol
InChI Key: DLDSQMMFDXRBIW-UHFFFAOYSA-N
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Patent
US06743795B1

Procedure details

To the solution of 2-chloro-6-methoxy-3-nitropyridine (5 g) and 6-aminoindazole (3.9 g) in methanol (60 ml) was added triethylamine (4.1 ml), and then the solution was reacted at 55-60° C. for 14 hr. The reaction mixture was cooled at room temperature, added H2O 30 mi slowly at 25° C., and then stirred for 0.5 hr. The reaction mixture was filtered, washed with 50% aqueous methanol solution (15 ml) and obtained a solid product. The solid product was dried at 50° C. in vacuo to obtain the desired compound (6.8 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[NH2:13][C:14]1[CH:22]=[C:21]2[C:17]([CH:18]=[N:19][NH:20]2)=[CH:16][CH:15]=1.C(N(CC)CC)C.O>CO>[NH:20]1[C:21]2[C:17](=[CH:16][CH:15]=[C:14]([NH:13][C:2]3[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=3)[CH:22]=2)[CH:18]=[N:19]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
3.9 g
Type
reactant
Smiles
NC1=CC=C2C=NNC2=C1
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was reacted at 55-60° C. for 14 hr
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with 50% aqueous methanol solution (15 ml)
CUSTOM
Type
CUSTOM
Details
obtained a solid product
CUSTOM
Type
CUSTOM
Details
The solid product was dried at 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1N=CC2=CC=C(C=C12)NC1=NC(=CC=C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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